3-methoxy-N-methyl-2-nitroaniline

Vue d'ensemble

Description

3-Methoxy-N-methyl-2-nitroaniline is a chemical compound with the molecular formula C8H11NO . It is used in the purification of 2-Methoxy-5-trifluoromethoxybenzaldehyde and is an important component in preparing benzimidazoles . It is also used in palladium-catalyzed synthesis of quinoxaline derivatives .

Synthesis Analysis

The synthesis of 3-methoxy-N-methyl-2-nitroaniline could involve several steps. One possible method is a multistep synthesis that includes nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis

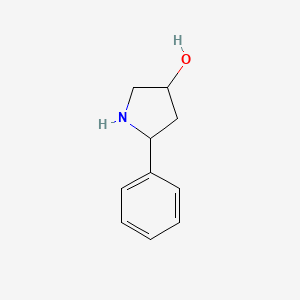

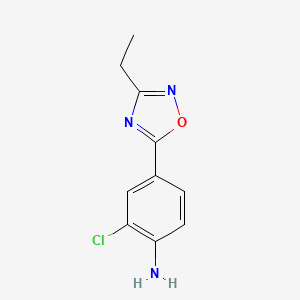

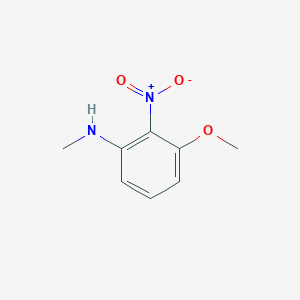

The molecular structure of 3-methoxy-N-methyl-2-nitroaniline consists of a benzene ring with a methoxy group (OCH3), a methylamino group (NHCH3), and a nitro group (NO2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

3-Methoxy-N-methyl-2-nitroaniline can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitutions and electrophilic aromatic substitutions . It can also be involved in metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Spectrophotometric Reagent

3-Methoxy-N-methyl-2-nitroaniline and its derivatives are used as spectrophotometric reagents. For example, similar nitroanilines have been tested for the determination of ethinylestradiol (ETE) in pharmaceutical formulations. These determinations are based on absorbance measurements of the reaction product obtained from the coupling of each diazotized nitroaniline with ETE. This method is simple, rapid, and allows for the selective determination of analytes in specific pharmaceutical contexts (Teixeira et al., 2011).

Reaction with Other Compounds

The reaction of 3-methoxy-N-methyl-2-nitroaniline with other compounds, such as 3-methylindole, has been studied. This type of reaction typically results in the formation of specific products, which can be important for synthesizing new chemical entities or for understanding chemical reaction mechanisms (Stevens, 1975).

In Molecular Imprinting

A novel application involves using derivatives of 3-methoxy-N-methyl-2-nitroaniline in molecularly imprinted sensors. These sensors are used for detecting specific compounds, such as 4-nitroaniline, in various mediums, demonstrating high sensitivity and selectivity. This technique is essential for environmental monitoring and analysis (Xie et al., 2020).

Photophysical Studies

Photophysical studies involving derivatives of 3-methoxy-N-methyl-2-nitroaniline have also been conducted. For instance, investigations into the photoinduced demethylation of related compounds can provide insights into photophysical processes and potential applications in photochemistry (Görner & Döpp, 2002).

Synthesis of New Materials

These compounds are also used in the synthesis of new materials. For example, they are used in creating specific structures that have potential applications in fields like non-linear optics. This application demonstrates the importance of 3-methoxy-N-methyl-2-nitroaniline derivatives in material science and engineering (Nesterov et al., 2000).

Mécanisme D'action

The mechanism of action of 3-methoxy-N-methyl-2-nitroaniline in chemical reactions can vary depending on the specific reaction. In general, the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring . The methoxy and methylamino groups can also participate in reactions as nucleophiles .

Safety and Hazards

While specific safety and hazard information for 3-methoxy-N-methyl-2-nitroaniline is not available, similar compounds can be hazardous. For example, 4-Methoxy-N-methyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Research into the synthesis and applications of compounds similar to 3-methoxy-N-methyl-2-nitroaniline is ongoing. Recent advances have been made in the synthesis of m-aryloxy phenols, which are similar to 3-methoxy-N-methyl-2-nitroaniline . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they can also serve as antioxidants, ultraviolet absorbers, and flame retardants .

Propriétés

IUPAC Name |

3-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKJIVQOMVSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.